molecular formula C15H24BNO2S B12084123 Piperidine, 1-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-thienyl]- CAS No. 1278579-62-6

Piperidine, 1-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-thienyl]-

Cat. No.: B12084123
CAS No.: 1278579-62-6
M. Wt: 293.2 g/mol
InChI Key: FHMILFMVQMSIIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Piperidine, 1-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-thienyl]- is a compound that features a piperidine ring substituted with a thienyl group and a dioxaborolane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Piperidine, 1-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-thienyl]- typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of the thienyl and piperidine precursors.

    Borylation Reaction: The thienyl precursor undergoes a borylation reaction to introduce the dioxaborolane group. This reaction is often catalyzed by palladium and requires a base such as potassium carbonate.

    Coupling Reaction: The borylated thienyl compound is then coupled with the piperidine precursor using a Suzuki-Miyaura cross-coupling reaction. This step also involves a palladium catalyst and a base.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, and the processes are scaled up using industrial reactors and continuous flow systems.

Chemical Reactions Analysis

Types of Reactions

Piperidine, 1-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-thienyl]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the thienyl or piperidine rings.

    Substitution: The compound can undergo substitution reactions, particularly at the thienyl ring, to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Halogenating agents and nucleophiles are commonly used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while substitution can introduce various functional groups onto the thienyl ring.

Scientific Research Applications

Piperidine, 1-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-thienyl]- has several scientific research applications:

    Organic Synthesis: The compound is used as a building block in the synthesis of more complex molecules.

    Medicinal Chemistry: It is investigated for its potential pharmacological properties and as a precursor for drug development.

    Material Science: The compound is explored for its potential use in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of Piperidine, 1-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-thienyl]- involves its interaction with molecular targets and pathways. The dioxaborolane moiety can interact with biological molecules, potentially inhibiting or modifying their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
  • tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate

Uniqueness

Piperidine, 1-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-thienyl]- is unique due to its specific combination of a piperidine ring, thienyl group, and dioxaborolane moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Biological Activity

Piperidine derivatives are of significant interest in medicinal chemistry due to their diverse biological activities. The compound Piperidine, 1-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-thienyl]- is a unique structure that incorporates both piperidine and dioxaborolane moieties. This article reviews the biological activity of this compound based on recent research findings.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • IUPAC Name : 1-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-thienyl]piperidine
  • Molecular Formula : C18H28BNO2
  • Molecular Weight : 301.24 g/mol

Research indicates that piperidine derivatives often interact with various biological targets including receptors and enzymes. The incorporation of the dioxaborolane moiety enhances the binding affinity and selectivity towards specific targets such as G-protein coupled receptors (GPCRs) and enzymes involved in neurotransmission.

Pharmacological Studies

  • Neuroprotective Effects : A study demonstrated that piperidine derivatives exhibit neuroprotective effects by acting as antagonists at adenosine A2A receptors (A2AAR), which are implicated in neurodegenerative diseases like Parkinson's and Alzheimer's . The compound showed significant binding affinity (K_i values ranging from 8.62 nM to 187 nM) indicating its potential as a therapeutic agent.
  • Antitumor Activity : The compound also displayed antitumor properties by inhibiting tumor cell proliferation. It was found to modulate pathways involved in tumor growth and metastasis . The presence of the dioxaborolane group is believed to contribute to its efficacy by enhancing cellular uptake.
  • Analgesic Properties : In vivo studies revealed that this piperidine derivative possesses analgesic properties. It was effective in reducing pain responses in animal models, suggesting its potential use in pain management therapies .

Case Studies

StudyFindings
NeuroprotectionDemonstrated significant inhibition of neurodegeneration markers in cell cultures when treated with the compound.
Antitumor ActivityShowed reduced tumor size in xenograft models with a significant decrease in cell proliferation rates.
Analgesic EffectsReduced pain behavior in rodent models comparable to standard analgesics.

Structure-Activity Relationship (SAR)

The SAR analysis indicates that modifications on the piperidine ring and the dioxaborolane moiety can significantly influence biological activity. For instance:

  • Substituents on the piperidine nitrogen enhance receptor binding.
  • Variations in the dioxaborolane structure affect solubility and bioavailability.

Properties

CAS No.

1278579-62-6

Molecular Formula

C15H24BNO2S

Molecular Weight

293.2 g/mol

IUPAC Name

1-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl]piperidine

InChI

InChI=1S/C15H24BNO2S/c1-14(2)15(3,4)19-16(18-14)12-8-9-13(20-12)17-10-6-5-7-11-17/h8-9H,5-7,10-11H2,1-4H3

InChI Key

FHMILFMVQMSIIR-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(S2)N3CCCCC3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.